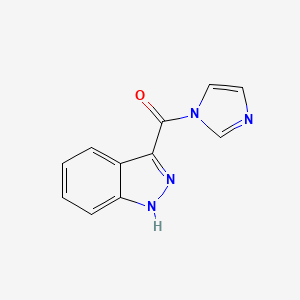
3-(1H-imidazol-1-ylcarbonyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole” is a complex organic molecule that contains an indazole ring and an imidazole ring . The indazole ring is a bicyclic compound, consisting of two nitrogen atoms and a benzene ring. The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .
Synthesis Analysis
The synthesis of imidazole derivatives has been reported in several studies . One method involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with various benzaldehydes . Another approach uses a Mannich base technique with a Cu (II) catalyst .Molecular Structure Analysis
The molecular structure of imidazole derivatives, including “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole”, can be characterized using various spectroscopic methods such as Fourier transform infrared (FTIR), proton and carbon-13 nuclear magnetic resonance (1H- and 13C-NMR) .Chemical Reactions Analysis
Imidazole derivatives can participate in various chemical reactions. For instance, new compounds containing an imidazole ring and Schiff base were synthesized from the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine and different benzaldehydes . Another study reported the preparation of imidazole derivatives using a Mannich base technique with a Cu (II) catalyst .Scientific Research Applications
- Research Findings : Certain new oxime esters derived from 3-(1H-imidazol-1-yl)propan-1-one exhibited potent anti-Candida activity. Notably, compound 5j (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime demonstrated remarkable efficacy against Candida albicans, surpassing fluconazole and miconazole .
- Examples :
- Example : Novel complexes involving 3-[3-(1H-imidazol-1-yl)propyl]-7-(3-methoxypropyl)-3,7-diazabicyclo[3.3.1]nonane have been studied .
- Plant Growth Promotion : The same compound mentioned above promoted wheat root growth significantly in various varieties .
Antifungal Activity
Organic Synthesis
Coordination Chemistry
Biological Effects
Chemical Reactions
Future Directions
The future directions for “3-(1H-imidazol-1-ylcarbonyl)-1H-indazole” and similar compounds involve further exploration of their biological activities. For instance, one study synthesized new imidazole derivatives and evaluated their antioxidant activity . Another study found that certain imidazole derivatives exhibited potent anti-Candida albicans activity, suggesting potential for development as new antifungal agents .
Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which include 3-(1h-imidazol-1-ylcarbonyl)-1h-indazole, have been found to bind with high affinity to multiple receptors . This suggests that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may interact with its targets in a way that results in these biological effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
One study reported that a compound with a similar structure, namely (e)-3-(1h-imidazol-1-yl)-1-phenylpropan-1-one o-4-chlorobenzoyl oxime, emerged as a potent anti-candida albicans agent . This suggests that 3-(1H-imidazol-1-ylcarbonyl)-1H-indazole may also have significant molecular and cellular effects.
properties
IUPAC Name |
imidazol-1-yl(1H-indazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c16-11(15-6-5-12-7-15)10-8-3-1-2-4-9(8)13-14-10/h1-7H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONCPQRZFHYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-imidazol-1-ylcarbonyl)-1H-indazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

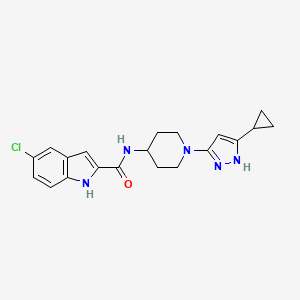
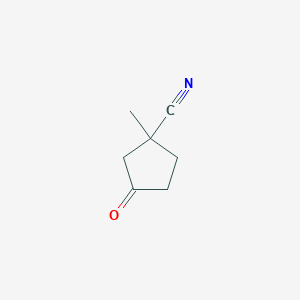

![4-[3-(4-Hydroxybutoxy)propoxy]butan-1-ol](/img/structure/B2679152.png)
![1-(4-methylphenyl)-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridazin-4(1H)-one](/img/structure/B2679153.png)
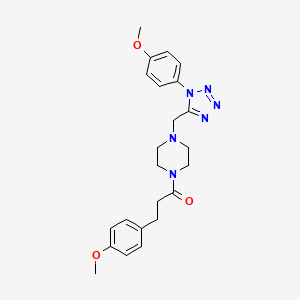
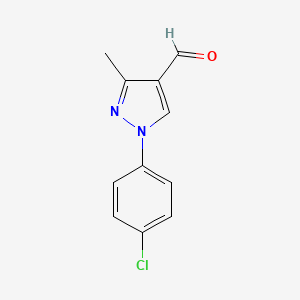
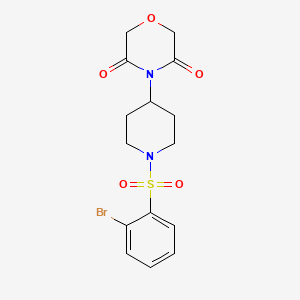
![2-[(4-Chlorothiophen-2-yl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2679158.png)
![(E)-2-cyano-N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2679159.png)
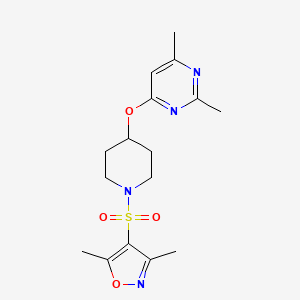
![2-[2-(2-Ethoxyethoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2679161.png)

![2-Amino-4-(2-chlorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2679164.png)